molecular formula C14H13N3O2 B2502345 (3,4-dihydroisoquinolin-2(1H)-yl)(6-hydroxypyrimidin-4-yl)methanone CAS No. 2034485-77-1

(3,4-dihydroisoquinolin-2(1H)-yl)(6-hydroxypyrimidin-4-yl)methanone

Cat. No.: B2502345
CAS No.: 2034485-77-1
M. Wt: 255.277
InChI Key: YIWCNNCCAOJFJC-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(6-hydroxypyrimidin-4-yl)methanone is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.277. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Studies on related heterocyclic compounds involve the synthesis and structural elucidation of novel derivatives. For instance, new derivatives of heteroannulated chromones have been synthesized, with investigations into their electronic structure, electronic absorption spectra, and nonlinear optical (NLO) properties through Density Functional Theory (DFT) calculations and experimental analyses (Halim & Ibrahim, 2017). Such research underscores the importance of structural analysis in understanding the chemical behavior and potential applications of complex organic compounds.

Natural Products Isolation and Characterization

Research on benzylisoquinoline alkaloids derived from natural sources, such as Beilschmiedia brevipes, has led to the identification of new compounds with potential biological activities. This work involves detailed NMR and spectroscopic methods to establish compound structures (Pudjiastuti et al., 2010). Insights from these studies could inform the exploration of (3,4-dihydroisoquinolin-2(1H)-yl)(6-hydroxypyrimidin-4-yl)methanone in natural product chemistry and drug discovery.

Photochemical Synthesis

The scope and regiochemistry of photochemical synthesis involving substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes highlight a method for producing annulated quinolines (Austin et al., 2007). These methodologies may offer pathways for synthesizing this compound and investigating its applications.

Anticancer and Biological Activities

Research into compounds with isoquinoline and pyrimidinyl motifs often focuses on their potential anticancer activities. For example, aminoquinones structurally related to marine isoquinolinequinones have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines (Delgado et al., 2012). This suggests that studying this compound could unveil new therapeutic agents.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13-7-12(15-9-16-13)14(19)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWCNNCCAOJFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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